![molecular formula C8H17Cl2N3S B2653049 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride CAS No. 2230803-51-5](/img/structure/B2653049.png)
2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. For example, the InChI code for 2-(Piperazin-1-yl)acetic acid dihydrochloride is 1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H
.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse. For instance, the synthesis of 2-(piperazin-1-yl)quinolines derivatives involves reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 2-(Piperazin-1-yl)acetic acid dihydrochloride is 217.09 .
Scientific Research Applications
Antimicrobial Agents
Piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a study synthesized a series of hydrazide derivatives from benzo[d]thiazole and piperazine, aiming to explore their antibacterial activity against common pathogens. Although no significant activity was observed in this case, the approach underscores the investigative interest in piperazine-based compounds for antimicrobial applications (Al-Talib et al., 2016).
Antitubercular Agents
Another research avenue explores piperazine derivatives for their potential in treating tuberculosis. A study designed piperazine-thiosemicarbazone hybrids as potent inhibitors against Mycobacterium tuberculosis, identifying compounds with promising antitubercular activity and low toxicity profiles (Jallapally et al., 2014).
Anticonvulsant Agents
Piperazine compounds have also been synthesized and evaluated for their anticonvulsant properties. A study involving the reaction of piperazine with chloroacetylchloride led to compounds that were tested for their anticonvulsant activity, contributing valuable insights into the development of new therapeutic agents (Archana, 2021).
Serotonin Receptor Agonists
The exploration of piperazine derivatives extends into their potential effects on serotonin receptors. For example, 1-(m-Trifluoromethylphenyl)-piperazine was found to act as a serotonin receptor agonist in the rat brain, indicating the potential for these compounds in neurological and psychiatric research (Fuller et al., 1978).
Antifungal and Antibacterial Activity
Further studies have synthesized and assessed piperazine derivatives for antifungal and antibacterial activities, demonstrating the broad-spectrum potential of these compounds in combating microbial infections (Patel et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-piperazin-1-yl-5,6-dihydro-4H-1,3-thiazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S.2ClH/c1-2-10-8(12-7-1)11-5-3-9-4-6-11;;/h9H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHCBIGLGBQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.